molecular formula C21H26N4O3S B2482714 ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 1251671-15-4

ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2482714
CAS No.: 1251671-15-4
M. Wt: 414.52
InChI Key: OPSIKRFVVNHLSB-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a pyridazine ring, which is known for its wide range of pharmacological activities. The compound’s structure includes an azepane ring, a pyridazine ring, and a benzoate ester, making it a unique and versatile molecule in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[[2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-28-21(27)16-7-9-17(10-8-16)22-19(26)15-29-20-12-11-18(23-24-20)25-13-5-3-4-6-14-25/h7-12H,2-6,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIKRFVVNHLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Azepane Ring: This step involves the nucleophilic substitution reaction where an azepane derivative is introduced.

    Formation of the Benzoate Ester: This is typically done through esterification reactions involving benzoic acid and ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules.

    Azepane Derivatives: Compounds containing the azepane ring, such as azepane-based drugs.

Uniqueness

ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of the pyridazine and azepane rings, which confer distinct pharmacological properties

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